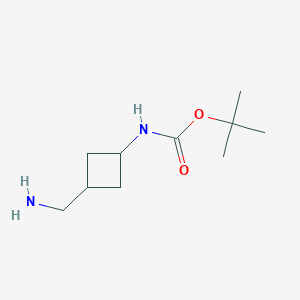

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

Descripción general

Descripción

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, an aminomethyl group, and a cyclobutyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutylamine derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, cyclobutylamine, and appropriate solvents such as dichloromethane or tetrahydrofuran. The reaction may be catalyzed by acids or bases to facilitate the formation of the carbamate linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

- Synthesis of Complex Molecules: tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is frequently used as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

- Reactions Involved:

- Oxidation: Can yield hydroxylated derivatives.

- Reduction: Capable of converting the carbamate group to an amine.

- Substitution Reactions: Nucleophilic substitution can replace the aminomethyl group with other functional groups.

Biological Applications

Biochemical Probes

- Interaction with Biological Macromolecules: The compound has been investigated for its ability to interact with enzymes and receptors, making it a candidate for biochemical probes. This interaction is facilitated by hydrogen bonding and electrostatic interactions, which can inhibit or modify enzyme activity.

- Therapeutic Potential: Research has explored its use as a precursor in drug development, particularly in creating compounds with enhanced metabolic stability compared to traditional tert-butyl derivatives .

Medicinal Chemistry

Drug Development

- Metabolic Stability: Studies indicate that modifications involving the replacement of the tert-butyl group can enhance metabolic stability. For instance, replacing some carbon-hydrogens with fluorine atoms has shown promising results in increasing the compound's resistance to metabolic degradation .

- Therapeutic Applications: The compound's unique structure allows it to be tailored for specific therapeutic targets, potentially leading to new treatments for various diseases.

Industrial Applications

Production of Specialty Chemicals

- Industrial Synthesis: The compound is utilized in the production of specialty chemicals and materials. Its synthesis on an industrial scale often involves optimizing yield and purity through advanced techniques like continuous flow reactors.

Case Studies

Case Study 1: Interaction with Enzymes

Research has demonstrated that this compound can effectively inhibit certain enzymes by forming stable complexes. This property is crucial for developing enzyme inhibitors that could lead to new therapeutic agents.

Case Study 2: Drug Development Process

In a recent study, researchers synthesized analogs of this compound to assess their pharmacokinetic profiles. The findings indicated that modifications to the tert-butyl group significantly improved metabolic stability without compromising biological activity, paving the way for further drug development efforts .

Mecanismo De Acción

The mechanism of action of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway. The presence of the carbamate group allows it to form stable interactions with target molecules, influencing their activity and function.

Comparación Con Compuestos Similares

tert-Butyl carbamate: A simpler derivative with similar reactivity.

Cyclobutylamine: Shares the cyclobutyl ring structure but lacks the carbamate group.

tert-Butyl (3-aminopropyl)carbamate: Similar structure with a different alkyl chain length.

Uniqueness: tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is unique due to the combination of the tert-butyl group, aminomethyl group, and cyclobutyl ring. This unique structure imparts specific reactivity and properties, making it valuable in various applications.

Actividad Biológica

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate, a compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol, is recognized for its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a tert-butyl group, an aminomethyl substituent on a cyclobutyl ring, and a carbamate moiety, which collectively contribute to its reactivity and biological interactions.

The unique structural characteristics of this compound allow it to engage in various biochemical interactions. The compound acts as a nucleophile and can participate in substitution reactions that may influence enzyme activities and receptor binding affinities. Its ability to form hydrogen bonds with biological molecules is significant for its potential pharmacological applications.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of drug development. It serves as an intermediate in synthesizing various pharmaceuticals and has shown promise in modulating enzyme mechanisms and protein interactions.

- Enzyme Interaction : The compound's structural features enable it to interact with enzymes, potentially altering their activity through competitive inhibition or allosteric modulation.

- Protein Binding : Its capacity to form hydrogen bonds allows it to bind effectively to proteins, influencing their conformation and function.

Case Studies

- Synthesis and Activity Correlation : A study highlighted the synthesis of several analogues based on the lead compound this compound, focusing on structural requirements for biological activity. The modifications made to the core structure were assessed for their impact on enzyme inhibition and cellular potency against various cancer cell lines .

- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects against multiple myeloma cell lines, with IC50 values indicating effective inhibition at low concentrations .

- P-glycoprotein Modulation : Research has shown that related compounds can modulate P-glycoprotein (P-gp) activity, which is crucial for drug transport and resistance mechanisms in cancer therapy. The ability of these compounds to reverse drug resistance highlights their therapeutic potential .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their notable features:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| tert-Butyl carbamate | C5H11NO2 | Simpler structure, lacks cyclobutyl group |

| tert-Butyl-N-methylcarbamate | C7H15NO2 | Methyl group instead of aminomethyl |

| tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate | C10H19NO3 | Hydroxymethyl group instead of aminomethyl |

| tert-Butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate | C15H22N2O2 | Contains a phenyl group, enhancing biological interactions |

| tert-Butyl N-[3-(aminomethyl)-1-fluorocyclobutyl]methylcarbamate | C11H21FN2O2 | Fluorinated cyclobutyl ring alters reactivity |

Propiedades

IUPAC Name |

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLXPYQWYTZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599998 | |

| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130369-10-7 | |

| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.